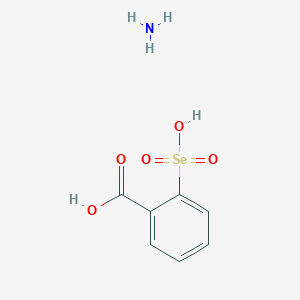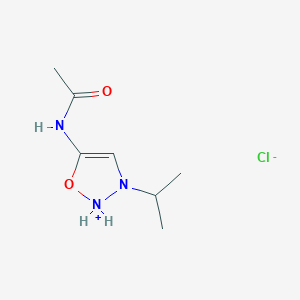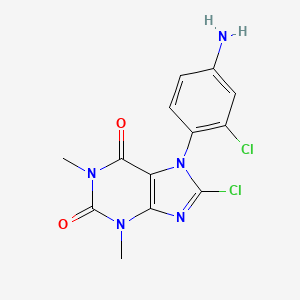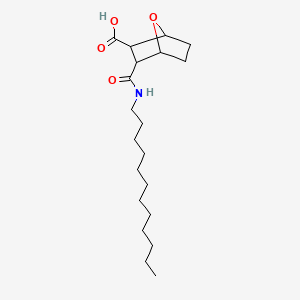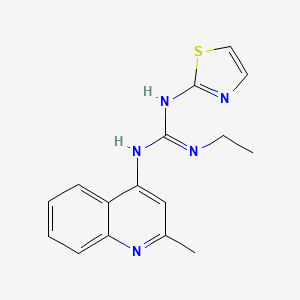
Octadec-1-EN-1-YL tetradec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-1-en-1-yl tetradec-2-enoate: is a chemical compound with the molecular formula C32H60O2 and a molecular weight of 476.83 g/mol . . This compound is characterized by its long carbon chains and ester functional group, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .
Mecanismo De Acción
The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .
Comparación Con Compuestos Similares
Comparison: Octadec-1-en-1-yl tetradec-2-enoate is unique due to its specific combination of long carbon chains and ester functional group, which imparts distinct physical and chemical properties . Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
71801-80-4 |
|---|---|
Fórmula molecular |
C32H60O2 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
octadec-1-enyl tetradec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
Clave InChI |
HVKLUQZNHMIHAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
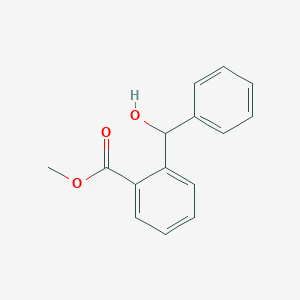
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
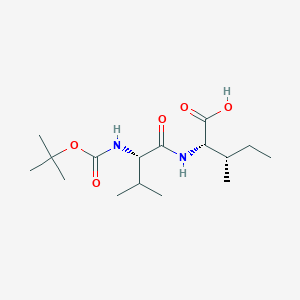
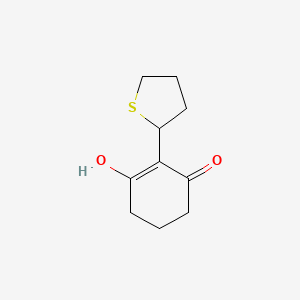
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
